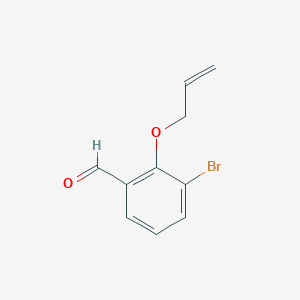

2-(Allyloxy)-3-bromobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Allyloxy)-3-bromobenzaldehyde is an organic compound characterized by the presence of an allyloxy group and a bromine atom attached to a benzaldehyde core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)-3-bromobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

Nitration: The starting material, such as 2-allylphenol, undergoes nitration to introduce a nitro group.

Selective Bromination: The nitro compound is then selectively brominated to introduce the bromine atom at the desired position.

Allylation: The brominated compound is subjected to allylation to introduce the allyloxy group.

Reduction: Finally, the nitro group is reduced to form the desired aldehyde.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Allyloxy)-3-bromobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: 2-(Allyloxy)-3-bromobenzoic acid.

Reduction: 2-(Allyloxy)-3-bromobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(Allyloxy)-3-bromobenzaldehyde has a molecular formula of C10H9BrO2 and features an allyloxy group and a bromine atom attached to a benzaldehyde moiety. The presence of these functional groups enhances its reactivity, making it a valuable building block in synthetic organic chemistry.

Organic Synthesis

- Building Block for Complex Molecules : this compound is widely used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various derivatives through nucleophilic substitutions and other reactions.

- Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline : This compound is synthesized via a multi-step process involving nitration, selective bromination, allylation, and reduction. The resulting compound has shown promising properties for further chemical modifications .

| Synthesis Steps | Reagents | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 15% |

| Bromination | N-bromosuccinimide | 72% |

| Allylation | Allyl bromide | 77% |

Medicinal Chemistry

- Biological Activity : Derivatives of this compound have been explored for their potential antimicrobial and anticancer properties. Studies indicate that these compounds may inhibit specific enzymes or interfere with cellular signaling pathways, making them candidates for drug development .

- Case Study on Antimicrobial Activity : A series of allyloxy-substituted benzaldehydes were tested against various bacterial strains, demonstrating significant antimicrobial efficacy. This study highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

Industrial Applications

- Production of Specialty Chemicals : In the chemical industry, this compound is utilized in the synthesis of specialty chemicals such as dyes, fragrances, and polymers. Its unique structural features contribute to the desired properties of these final products.

- Electrical Engineering Applications : The compound has been investigated for its role in enhancing the electrical properties of materials like polypropylene used in high-voltage direct current cable insulation. Grafting techniques have shown improved resistivity and breakdown strength when using this compound.

Safety and Hazard Considerations

While this compound has promising applications, it is essential to consider safety protocols during handling due to potential toxicity associated with brominated compounds. Proper laboratory practices should be followed to mitigate risks.

Mécanisme D'action

The mechanism of action of 2-(Allyloxy)-3-bromobenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and stability.

Comparaison Avec Des Composés Similaires

- 2-(Allyloxy)-4-bromobenzaldehyde

- 2-(Allyloxy)-3-chlorobenzaldehyde

- 2-(Allyloxy)-3-fluorobenzaldehyde

Comparison: Compared to its analogs, 2-(Allyloxy)-3-bromobenzaldehyde is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The presence of the allyloxy group also imparts distinct electronic and steric properties, making it a valuable compound for various synthetic applications .

Activité Biologique

2-(Allyloxy)-3-bromobenzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an allyloxy group and a bromine atom at the 3-position of the benzaldehyde ring. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and electrophilic bromination processes. For instance, one synthetic route involves starting from 2-allylphenol, followed by nitration and selective bromination to introduce the bromine atom at the desired position .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Various studies have reported that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. A recent study demonstrated an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity .

Mechanistic Studies

The biological mechanisms underlying the activities of this compound have been investigated in several studies. Notably, it has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, the compound was found to inhibit the activity of certain kinases that are crucial for cancer cell growth .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of several derivatives of bromobenzaldehyde, including this compound. The results indicated that this compound was among the most effective against Staphylococcus aureus, with a reduction in colony-forming units (CFUs) observed after treatment.

- Cancer Cell Line Studies : In a comparative study on various benzaldehyde derivatives, this compound was highlighted for its ability to induce apoptosis in HeLa cells more effectively than other tested compounds. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells following treatment with this compound.

Propriétés

IUPAC Name |

3-bromo-2-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h2-5,7H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUZGJWKOHRDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=CC=C1Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.